molecular formula C9H11Cl3NO3PS B1668852 Chlorpyrifos CAS No. 2921-88-2

Chlorpyrifos

Cat. No.: B1668852
CAS No.: 2921-88-2
M. Wt: 350.6 g/mol
InChI Key: SBPBAQFWLVIOKP-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Chlorpyrifos (CPF) is an organophosphate pesticide that primarily targets the nervous systems of insects . Its main target is the enzyme acetylcholinesterase (AChE), which plays a crucial role in nerve signal transmission .

Mode of Action

CPF acts by inhibiting the activity of AChE . This inhibition prevents the breakdown of acetylcholine, a neural signal carrier, leading to an accumulation of acetylcholine . The subsequent overstimulation of nerves can result in paralysis, seizures, and eventual death of the insect .

Biochemical Pathways

The inhibition of AChE disrupts the normal functioning of the nervous system, affecting various biochemical pathways . CPF exposure has been linked to changes in the population of fungi, bacteria, and actinomycetes in soil and can inhibit nitrogen mineralization . It also induces the production of reactive oxygen species (ROS), which can lead to oxidative stress .

Pharmacokinetics

The physical and chemical properties of CPF, such as its solubility in water and its octanol/water partition coefficient, govern its fate (movement, adsorption, degradation, and catabolism) in the environment and in biota . These properties impact the bioavailability of CPF.

Result of Action

CPF exposure can lead to a range of molecular and cellular effects. It has been linked to neurological complications, developmental disorders, and autoimmune disorders in humans . In animal models, CPF exposure has been associated with changes in liver function and chemical indicators similar to prediabetes . It also causes oxidative stress and lipid peroxidation damage in carp brains .

Action Environment

Environmental factors significantly influence the action, efficacy, and stability of CPF. Soil temperature and pH level may affect how long CPF stays in the soil . Its use in agriculture leads to environmental contamination and disturbance in the biogeochemical cycles . The persistence of CPF in the environment has raised public concern due to its potential health risks .

Biochemical Analysis

Biochemical Properties

Chlorpyrifos has been shown to interact with several enzymes, proteins, and other biomolecules. For instance, it has been found to affect the activity of antioxidant enzymes such as glutathione reductase (GR) and catalase (CAT), the phase II detoxification enzyme glutathione S-transferase (GST), and the neurotransmitter catabolism enzyme acetylcholinesterase (AChE) .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. It has been observed to cause oxidative stress, modulate the AChE response, and reduce the detoxification efficacy .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, it has been found to be the most toxic compound with 10 and 50% effective concentrations (EC 10 and EC 50) values of 60 and 279 μg/l (0.17 and 0.80 μM) .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of chlorpyrifos involves several steps. One common method includes the reaction of trichloropyridine sodium alcoholate with O,O-diethyl thiophosphoryl chloride in the presence of a phase transfer catalyst and sodium carbonate. The reaction is carried out at a temperature of 50-55°C for 1.5-2.5 hours . The resulting product is then extracted and purified to obtain this compound with high purity.

Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves mixing the reactants in large reactors, followed by extraction and purification steps to ensure the final product meets the required purity standards .

Comparison with Similar Compounds

  • Malathion
  • Parathion
  • Diazinon

Chlorpyrifos stands out due to its effectiveness in controlling a wide range of pests and its relatively long-lasting effects. its potential health risks and environmental persistence have led to increased scrutiny and regulation .

Properties

IUPAC Name

diethoxy-sulfanylidene-(3,5,6-trichloropyridin-2-yl)oxy-λ5-phosphane
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InChI

InChI=1S/C9H11Cl3NO3PS/c1-3-14-17(18,15-4-2)16-9-7(11)5-6(10)8(12)13-9/h5H,3-4H2,1-2H3
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InChI Key

SBPBAQFWLVIOKP-UHFFFAOYSA-N
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Canonical SMILES

CCOP(=S)(OCC)OC1=NC(=C(C=C1Cl)Cl)Cl
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Molecular Formula

C9H11Cl3NO3PS
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DSSTOX Substance ID

DTXSID4020458
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Molecular Weight

350.6 g/mol
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Physical Description

Chlorpyrifos is a white crystalline or irregularly flaked solid. It has a very faint mercaptan-type odor. It is not soluble in water. It can cause slight irritation to the eye and skin., Colorless to white, crystalline solid with a mild, mercaptan-like odor. [pesticide] [NIOSH], Solid, COLOURLESS-TO-WHITE CRYSTALS WITH CHARACTERISTIC ODOUR., Colorless to white, crystalline solid with a mild, mercaptan-like odor., Colorless to white, crystalline solid with a mild, mercaptan-like odor. [pesticide] [Note: Commercial formulations may be combined with combustible liquids.]
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Boiling Point

320 °F at 760 mmHg (Decomposes) (NIOSH, 2023), 320 °F (decomp), No boiling point at normal pressure; decomposes at 160 °C, 320 °F (decomposes), 320 °F (Decomposes)
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Flash Point

82 °F (CLOSED CUP) /DURSBAN 4E/, 87 °F (CLOSED CUP) /LORSBAN 4E/
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Solubility

approximately 2 mg/L at 77 °F (NTP, 1992), In water, 1.4 mg/L at 25 °C, In water, 1.12 mg/L at 24 °C, In water, 0.39 mg/L at 19.5 °C /OECD 105 method/, Solubility at 25 °C: isooctane 79% wt/wt; methanol 43% wt/wt, Solubility (g/100 g): acetone 650, benzene 790, carbon disulfide 590, carbon tetrachloride 310, chloroform 630, diethyl ether 510, ethanol 63, ethyl acetate >200, isooctane 79, kerosene 60, methanol 45, methylene chloride 400, propylene glycol 4, toluene 150, 1,1,1-trichloroethane 400, triethylene glycol 5, xylene 400. Readily soluble in other organic solvents., 0.00112 mg/mL at 24 °C, Solubility in water, mg/l at 25 °C: 1.4 (very poor), 0.0002%
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Density

1.4 (Liquid at 110 °F) (NIOSH, 2023) - Denser than water; will sink, 1.44 at 20 °C, 1.4 g/cm³, 1.40 (liquid at 110 °F), 1.40 (Liquid at 110 °F)
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Vapor Density

12.09 (calculated) (NTP, 1992) - Heavier than air; will sink (Relative to Air), 12.09
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Vapor Pressure

1.87e-05 mmHg at 77 °F (NTP, 1992), 0.00002 [mmHg], 2.02X10-5 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 0.0024, 0.00002 mmHg
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Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
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Mechanism of Action

The toxicity of chlorpyrifos is probably the result of metabolic conversion to its oxygen analog, chlorpyrifos-oxon, and its subsequent inhibition of various enzymes (eg, cholinesterases, carboxylases, acetylcholinesterases, and mitochondrial oxidative phosphorylases)., The organophosphorus insecticides have been known for many years to cause cholinergic crisis in humans as a result of the inhibition of the critical enzyme acetylcholinesterase. The interactions of the activated, toxic insecticide metabolites (termed oxons) with acetylcholinesterase have been studied extensively for decades. However, more recent studies have suggested that the interactions of certain anticholinesterase organophosphates with acetylcholinesterase are more complex than previously thought since their inhibitory capacity has been noted to change as a function of inhibitor concentration. In the present report, chlorpyrifos oxon (O,O-diethyl O-(3,5,6-trichloro-2-pyridyl) phosphate) was incubated with human recombinant acetylcholinesterase in the presence of p-nitrophenyl acetate in order to better characterize kinetically the interactions of this oxon with enzyme. Determination of the dissociation constant, K(d), and the phophorylation rate constant, k(2), for chlorpyrifos oxon with a range of oxon and p-nitrophenyl acetate concentrations revealed that K(d), but not k(2), changed as a function of oxon concentration. Changes in p-nitrophenyl acetate concentrations did not alter these same kinetic parameters. The inhibitory capacity of chlorpyrifos oxon, as measured by k(i) (k(2)/K(d)), was also affected as a result of the concentration-dependent alterations in binding affinity. These results suggest that the concentration-dependent interactions of chlorpyrifos oxon with acetylcholinesterase resulted from a different mechanism than the concentration-dependent interactions of acetylthiocholine. In the latter case, substrate bound to the peripheral anionic site of acetylcholinesterase has been shown to reduce enzyme activity by blocking the release of the product thiocholine from the active site gorge. With chlorpyrifos oxon, the rate of release of 3,5,6-trichloro-2-pyridinol is irrelevant since the active site is not available to interact with other oxon molecules after phosphorylation of Ser-203 has occurred., ... Mechanisms contributing to the adverse effects of chlorpyrifos (CPF) on DNA synthesis, cell number and size, and cell signaling mediated by adenylyl cyclase (AC) in PC12 cells, a neuronotypic cell line that recapitulates the essential features of developing mammalian neurons /were concluded/ . ... In undifferentiated cells, cholinergic receptor antagonists had little or no protective effect against the antimitotic actions of CPF; however, when nerve growth factor was used to evoke differentiation, the antagonists showed partial protection against deficits in cell loss and alteration in cell size elicited by CPF, but were ineffective in preventing the deterioration of AC signaling. Nicotine, which stimulates nicotinic acetylcholine receptors but also possesses a mixture of prooxidant/antioxidant activity, had adverse effects by itself but also protected undifferentiated cells from the actions of CPF and had mixed additive/protective effects on cell number in differentiating cells. The antioxidant vitamin E also protected both undifferentiated and differentiating cells from many of the adverse effects of CPF but worsened the impact on AC signaling. Theophylline, which prevents the breakdown of cyclic AMP, was the only agent that restored AC signaling to normal or supranormal levels but did so at further cost to cell replication. ... /It was concluded that the/ results show definitive contributions of cholinergic hyperstimulation, oxidative stress, and interference with AC signaling in the developmental neurotoxicity of CPF and point to the potential use of this information to design treatments to ameliorate these adverse effects., Organophosphorus derivatives act by combining with and inactivating the enzyme acetylcholinesterase (AChE). ... The inactivation of cholinesterase by cholinesterase inhibitor pesticides allows the accumulation of large amounts of acetylcholine, with resultant widespread effects that may be ... separated into 4 categories: (1) Potentiation of postganglionic parasympathetic activity. ... (2) Persistent depolarization of skeletal muscle ... (3) Initial stimulation following depression of cells of central nervous system ... (4) Variable ganglionic stimulation or blockade ... /Cholinesterase inhibitor pesticides/, For more Mechanism of Action (Complete) data for CHLORPYRIFOS (6 total), please visit the HSDB record page.
Record name CHLORPYRIFOS
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Impurities

/SRP/: diethyl sulfide & diethyl disulfide are volatile contaminants which are partly responsible for the offensive odor of the technical grade., Impurities /found in the technical product (94.0% active ingredient)/ ... included: some residual solvent, methylene chloride; unreacted O,O-diethyl-phosphorochloridothioate, 3,5,6-trichloro-2-pyridinol; the S-ethyl isomer of chlorpyrifos, and other isomeric and related chloropyridyl phosphorothioates and phosphates; compounds related to 3,5,6-trichloro-2-pyridinol; and trace amounts of sulfotep., O-Ethyl O,O-bis(3,5,6-trichloro-2-pyridyl) phosphorothioate does not occur as a significant impurity in /technical product (94.0% of active ingredient)/.
Record name CHLORPYRIFOS
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Color/Form

White granular crystals, Colorless crystals, Colorless to white crystalline solid [Note: Commercial formulations may be combined with combustible liquids.]

CAS No.

2921-88-2
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Melting Point

108 to 110 °F (NTP, 1992), 41-42 °C, 42 °C, 108 °F
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Synthesis routes and methods I

Procedure details

Mixture of a 2% chlorpyrifos/water dispersion with a 2% sodium montmorillonite clay/water suspension in a ratio sufficient to provide a chlorpyrifos concentration of at least about 8% based on the dry weight of the clay.
Name
chlorpyrifos water
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0 (± 1) mol
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reactant
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sodium montmorillonite
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solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

O,O-Diethyl phosphorochloridothioate (11.3 g., 0.06 mole) was added dropwise to a stirred mixture of (1) sodium 3,5,6-trichloro-2-pyridinate (13.2 g., .06 mole) in 30 ml. of methylene chloride and 74 ml. of water, (2) 1 mole percent triethylene diamine, (3) 1 mole percent benzyltriethylammonium chloride and (4) a pH buffer consisting of NaOH and sodium borate. The stirred reaction mixture was maintained at 42° C. for 1.5 hours, cooled to room temperature, and the organic phase separated from the aqueous phase. The organic phase was washed once with approximately 30 ml. water and the organic solvent removed under reduced pressure. The title compound was thus obtained in 97 percent yield, based on 100 percent conversion of starting materials. The product was of excellent purity (approximately 99% pure).
Name
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0 (± 1) mol
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11.3 g
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Name
sodium 3,5,6-trichloro-2-pyridinate
Quantity
13.2 g
Type
reactant
Reaction Step Three
[Compound]
Name
( 2 )
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reactant
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0 (± 1) mol
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Reaction Step Eight
Name
sodium borate
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0 (± 1) mol
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reactant
Reaction Step Nine
Quantity
0 (± 1) mol
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catalyst
Reaction Step Ten
Yield
97%

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Chlorpyrifos
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Chlorpyrifos
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